Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core hexahydroquinoline structure, followed by the introduction of the benzodioxol and chlorophenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The benzodioxol and chlorophenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, Methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
- 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid
- N-(1,3-Benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C25H22ClNO5 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H22ClNO5/c1-13-22(25(29)30-2)23(15-5-8-20-21(11-15)32-12-31-20)24-18(27-13)9-16(10-19(24)28)14-3-6-17(26)7-4-14/h3-8,11,16,23,27H,9-10,12H2,1-2H3 |
InChI Key |
QTTISCKOEKCILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5)C(=O)OC |
Origin of Product |
United States |
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